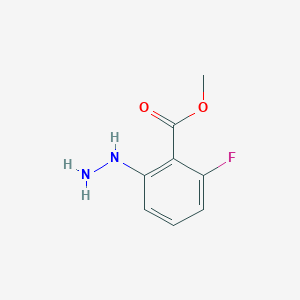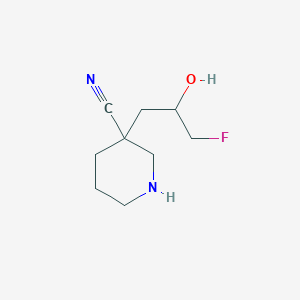
3-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile is a fluorinated organic compound with the molecular formula C9H15FN2O It is characterized by the presence of a piperidine ring substituted with a fluoro-hydroxypropyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile typically involves the reaction of piperidine derivatives with fluoro-hydroxypropyl intermediatesThe reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the substitution and cyanation processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the fluoro group.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile involves its interaction with specific molecular targets. The fluoro and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. The nitrile group can act as an electrophilic center, facilitating reactions with nucleophilic sites in biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-pyridinecarbonitrile: Another fluorinated nitrile compound with different structural features.
1-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile: A closely related compound with similar functional groups but different substitution patterns.
Uniqueness
3-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its fluoro-hydroxypropyl substitution provides a unique balance of hydrophilicity and lipophilicity, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H15FN2O |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
3-(3-fluoro-2-hydroxypropyl)piperidine-3-carbonitrile |
InChI |
InChI=1S/C9H15FN2O/c10-5-8(13)4-9(6-11)2-1-3-12-7-9/h8,12-13H,1-5,7H2 |
InChI Key |
VOKKZRNXKQYBCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(CC(CF)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B13254522.png)
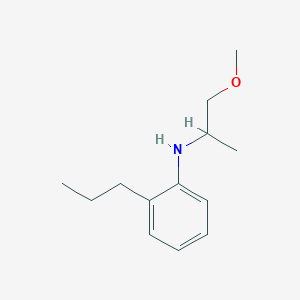
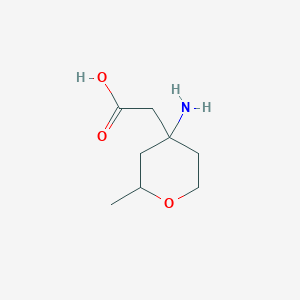
![2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]acetamide](/img/structure/B13254541.png)
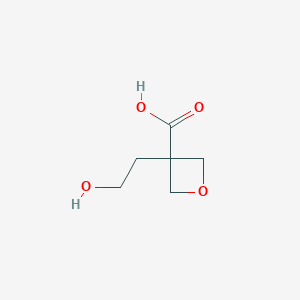
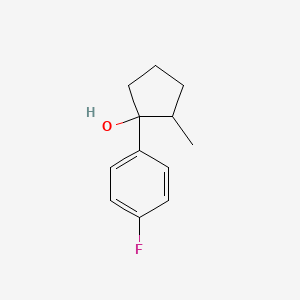
![2-(2-{[(4-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13254548.png)
![2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B13254554.png)
